molecular formula C18H19N3O2S2 B257371 2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No. B257371
M. Wt: 373.5 g/mol
InChI Key: ZXOASQVUFDLTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide has been studied for its potential use in a range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anti-cancer properties, and it may be useful in the development of new cancer therapies. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. By doing so, this compound may be able to slow or stop the growth of cancer cells and other abnormal cells.
Biochemical and Physiological Effects
2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory properties, and it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential use in the treatment of cardiovascular disease and diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that it may have toxic effects on cells at high concentrations. Therefore, it is important for researchers to carefully control the concentration of this compound in their experiments.

Future Directions

There are many potential future directions for research on 2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide. One area of research that is particularly promising is the development of new cancer therapies. Additionally, this compound may be useful in the treatment of other diseases, such as neurological disorders and inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.

Synthesis Methods

The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide involves a series of chemical reactions. The starting materials for the synthesis are 2-isopropyl-5-methylphenol, 2-bromoacetophenone, and 2-thiophenecarboxylic acid hydrazide. These materials are reacted together in the presence of a catalyst to produce the final compound.

properties

Product Name

2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C18H19N3O2S2/c1-11(2)13-7-6-12(3)9-14(13)23-10-16(22)19-18-20-17(21-25-18)15-5-4-8-24-15/h4-9,11H,10H2,1-3H3,(H,19,20,21,22)

InChI Key

ZXOASQVUFDLTKR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC(=NS2)C3=CC=CS3

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC(=NS2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.